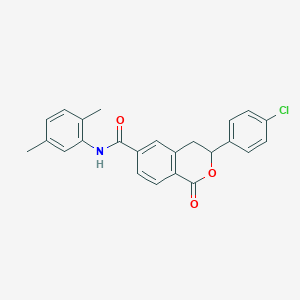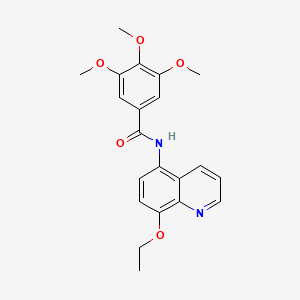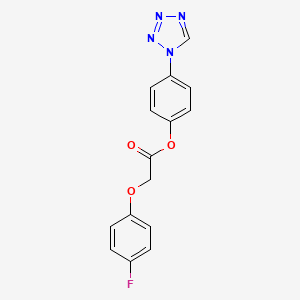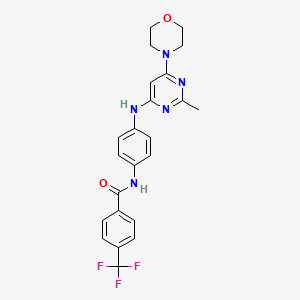
3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 2,5-dimethylphenylamine to form an intermediate Schiff base, followed by cyclization with a suitable reagent to form the benzopyran ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 3-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide
Comparison: Compared to similar compounds, 3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide exhibits unique structural features, such as the benzopyran ring, which may contribute to its distinct biological activities and chemical reactivity
特性
分子式 |
C24H20ClNO3 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-3-4-15(2)21(11-14)26-23(27)17-7-10-20-18(12-17)13-22(29-24(20)28)16-5-8-19(25)9-6-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
InChIキー |
ZBYSNVPUGZKZSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)

![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11335759.png)

![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335772.png)
![2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(4-methoxybenzyl)ethanamine](/img/structure/B11335774.png)
![Methyl 2-methyl-3-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335787.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11335792.png)
![3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11335793.png)
![2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335797.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335798.png)
![3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11335801.png)
![N-(4-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11335804.png)
